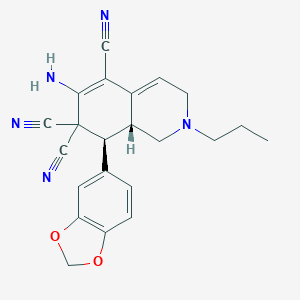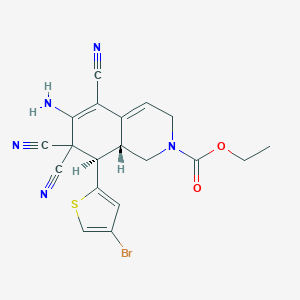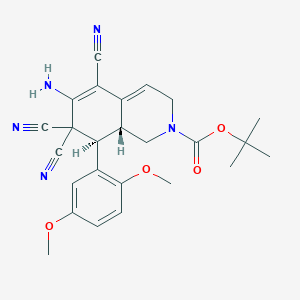![molecular formula C16H12N2O3S B460094 (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone CAS No. 496804-75-2](/img/structure/B460094.png)
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone is a complex organic compound with the molecular formula C16H12N2O3S. This compound features a thienopyridine core fused with a benzodioxole moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thienopyridine core can be synthesized through the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with suitable electrophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone is studied for its potential biological activities, including antimicrobial and antiviral properties .
Medicine
This compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
- Ethanone, 1-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-
Uniqueness
What sets (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone apart from similar compounds is its unique combination of the thienopyridine and benzodioxole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-8-2-4-10-13(17)15(22-16(10)18-8)14(19)9-3-5-11-12(6-9)21-7-20-11/h2-6H,7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYJMRJPMMFBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-6-amino-8-[4-(trifluoromethoxy)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460015.png)

![2-amino-6-tert-butyl-4-[2-(difluoromethoxy)phenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B460017.png)





![benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethoxy)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate](/img/structure/B460026.png)
![benzyl 6-amino-5,7,7-tricyano-8-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B460029.png)
![2-acetyl-6-amino-8-[2-(difluoromethoxy)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460031.png)

